molecular formula C18H18N4S B12542428 Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-96-4

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B12542428
CAS No.: 821783-96-4
M. Wt: 322.4 g/mol
InChI Key: RHIKSYCSRVOQNL-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- is a complex organic compound that belongs to the class of pyrazinamides. This compound is characterized by its unique structure, which includes a pyrazine ring, a phenyl group substituted with a methylthio group, and a pyridine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with an appropriate amine to yield the pyrazinamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . In cancer research, it may interfere with cell division and induce apoptosis in tumor cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- is unique due to its combination of a pyrazine ring, a methylthio-substituted phenyl group, and a pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

821783-96-4

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22)

InChI Key

RHIKSYCSRVOQNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

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